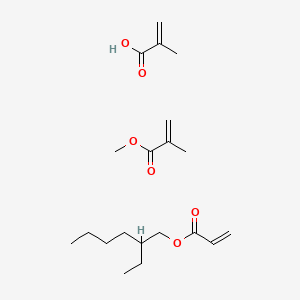
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Cat. No. B1617841
Key on ui cas rn:
25133-98-6
M. Wt: 370.5 g/mol
InChI Key: DLHQZBOTVWOEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04367323
Procedure details


In 100 g of water placed in a 200 ml-volume flask were dissolved 0.1 g of polyvinyl alcohol (degree of polymerization of 1700 and degree of saponification of 88%) and then 4 g of sodium chloride. Into the solution were added 19.8 g of 2-ethylhexyl acrylate, 0.5 g of methacrylic acid, 1.25 g of methyl methacrylate, 0.005 g of dodecyl mercaptan, and 0.1 g of lauroyl peroxide. The mixture was allowed to polymerize at temperature of 60° C. for 6 hours. The resulting suspension particles were separated by filtration, washed with water and dried, to give 2-ethylhexyl acrylate/methacrylic acid/methyl methacrylate copolymer.
[Compound]
Name
polyvinyl alcohol
Quantity
0.1 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Na+].[C:3]([O:7][CH2:8][CH:9]([CH2:14][CH3:15])[CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[CH:4]=[CH2:5].[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[CH2:18].[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24].C(S)CCCCCCCCCCC.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>O>[C:3]([O:7][CH2:8][CH:9]([CH2:14][CH3:15])[CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[CH:4]=[CH2:5].[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[CH2:18].[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:0.1,8.9.10|
|
Inputs


Step One
[Compound]
|
Name
|
polyvinyl alcohol
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0.005 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)S
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to polymerize at temperature of 60° C. for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension particles were separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC.C(C(=C)C)(=O)O.C(C(=C)C)(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
